Levofloxacin lactate

Catalog No.
S532948
CAS No.
294662-18-3
M.F
C21H26FN3O7
M. Wt
451.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin lactate

CAS Number

294662-18-3

Product Name

Levofloxacin lactate

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid

Molecular Formula

C21H26FN3O7

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1

InChI Key

ONDRRTIAGBDDKP-GBZGCGEDSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Levofloxacin Lactate

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O

Description

The exact mass of the compound Levofloxacin lactate is 451.1755 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Advantages

One area of research explores levofloxacin lactate's crystal form. A patent suggests this form might offer advantages in drug delivery due to its specific crystal structure.[1] This particular structure could potentially influence factors like solubility and absorption in the body, but further investigation is needed.

Source

[1] CN109666034A - Levofloxacin Lactate novel crystal forms and its preparation method and application ([Google Patents]())

Levofloxacin lactate is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used for treating various bacterial infections, including those affecting the skin, sinuses, kidneys, bladder, and prostate. The compound is characterized by its high bioavailability (approximately 99%) and is typically administered via intravenous injection or oral tablets. Levofloxacin lactate is notable for its enhanced solubility and stability compared to its parent compound, making it suitable for parenteral administration .

Levofloxacin works by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. It binds to the gyrase enzyme, preventing it from separating the bacterial DNA strands, thereby halting bacterial growth and reproduction ().

  • Toxicity: Levofloxacin can cause various side effects, including nausea, diarrhea, headache, dizziness, and tendon problems. In rare cases, it can cause serious adverse effects such as seizures and blood sugar disturbances (,4 ).
  • Flammability: Not flammable
  • Reactivity: Can form complexes with metal cations ()
That are crucial for its antibacterial activity. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication. The lactate moiety enhances solubility in physiological conditions, facilitating better absorption and distribution within the body .

Levofloxacin lactate exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting the bacterial DNA replication process, leading to cell death. Studies have shown that levofloxacin lactate can induce local metabolic changes in muscle tissues, increasing lactate levels, which may indicate altered energy metabolism during treatment .

The synthesis of levofloxacin lactate typically involves the following steps:

  • Formation of Levofloxacin: The initial step includes the synthesis of levofloxacin through a series of reactions involving quinolone derivatives.
  • Lactate Esterification: Levofloxacin is then reacted with lactic acid or its derivatives to form levofloxacin lactate. This reaction often requires an acid catalyst and is conducted under controlled temperature conditions to ensure optimal yield.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to remove unreacted materials and by-products .

Levofloxacin lactate has several clinical applications:

  • Antibacterial Treatment: It is used in treating various bacterial infections, particularly those resistant to other antibiotics.
  • Surgical Prophylaxis: Due to its broad-spectrum activity, it is often administered before surgical procedures to prevent infections.
  • Intravenous Therapy: Its formulation allows for intravenous administration in hospital settings, providing rapid therapeutic effects .

Levofloxacin lactate interacts with various drugs and substances, which can influence its efficacy and safety profile:

  • Antacids: Co-administration with antacids containing magnesium or aluminum can significantly reduce the absorption of levofloxacin lactate, potentially leading to therapeutic failure.
  • Warfarin: There is a risk of increased anticoagulant effects when levofloxacin lactate is taken with warfarin due to its weak inhibition of cytochrome P450 enzymes .
  • Non-Steroidal Anti-Inflammatory Drugs: Concurrent use may elevate the risk of central nervous system effects such as seizures .

Levofloxacin lactate shares similarities with other fluoroquinolones but also exhibits unique properties. Below are some comparable compounds:

CompoundSpectrum of ActivityUnique Features
CiprofloxacinBroad-spectrumMore effective against Gram-negative bacteria
MoxifloxacinBroad-spectrumEnhanced activity against anaerobes
OfloxacinBroad-spectrumLower solubility compared to levofloxacin
GatifloxacinBroad-spectrumLess commonly used due to safety concerns

Uniqueness of Levofloxacin Lactate:

  • Greater solubility and stability for intravenous use.
  • Enhanced activity against certain Gram-positive bacteria compared to older fluoroquinolones like ciprofloxacin.
  • A favorable safety profile with fewer serious adverse effects reported compared to other fluoroquinolones .

Origins of Quinolone Class

The development of levofloxacin lactate traces its origins to 1962, when George Lesher and his team discovered the antimicrobial potential of seven-chloro-quinoline during the synthesis and purification of chloroquine [3] [4]. This serendipitous discovery led to the identification of nalidixic acid, the first antibacterial quinolone derivative, which was introduced into therapy in 1963 [5]. The initial compound demonstrated notable bactericidal action and effectiveness when administered orally, establishing the foundation for subsequent quinolone development [6].

Evolution to Fluoroquinolones

The progression from first-generation quinolones to fluoroquinolones marked a crucial advancement in antimicrobial therapy. The introduction of a fluorine atom at position six of the quinolinic nucleus in the 1970s and 1980s resulted in significantly improved biological activity [7]. This structural modification, combined with the addition of a basic amino heterocyclic group at position seven, substantially increased antimicrobial potency and broadened the spectrum of activity to include both Gram-positive and Gram-negative bacteria [8].

Chemical Characteristics and Properties

Molecular Structure and Composition

Levofloxacin lactate possesses the molecular formula C21H26FN3O7 with a molecular weight of 451.451 grams per mole [12] [13]. The compound is assigned Chemical Abstracts Service number 294662-18-3 [14]. The chemical structure represents a 1:1 combination of the S-enantiomer of levofloxacin with lactic acid, forming the lactate salt [15] [16].

Stereochemical Configuration

The compound exhibits defined stereochemistry with one of one stereocenters specified, maintaining the S-configuration that confers its enhanced antimicrobial activity [17]. This stereochemical precision distinguishes levofloxacin lactate from its racemic predecessor and contributes to its superior therapeutic profile [18].

Physical Properties

Levofloxacin lactate demonstrates pH-dependent solubility characteristics, with essentially constant solubility of approximately 100 milligrams per milliliter in the pH range of 0.6 to 5.8 [19]. The compound requires storage at temperatures between 2 to 8 degrees Celsius to maintain stability [13]. These properties facilitate various pharmaceutical formulations and clinical applications [20].

Pharmaceutical Significance and Therapeutic Impact

Enhanced Antimicrobial Activity

Levofloxacin demonstrates significantly superior antimicrobial activity compared to its racemic parent compound. The pure S-enantiomer exhibits approximately twice the potency of ofloxacin against bacterial pathogens [18] [21]. This enhanced activity extends across a broad spectrum of microorganisms, including most aerobic Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens such as Mycoplasma, Chlamydia, Legionella, and Mycobacteria species [18].

Pharmacokinetic Advantages

The compound demonstrates exceptional pharmacokinetic properties, including nearly 100 percent oral bioavailability and rapid, complete absorption [18] [19]. Levofloxacin maintains a plasma elimination half-life of 6 to 8 hours in individuals with normal renal function, allowing for convenient once-daily dosing regimens [11]. Approximately 80 percent of the drug is eliminated unchanged in urine through glomerular filtration and tubular secretion [11].

Clinical Efficacy

Extensive clinical trials have documented the therapeutic effectiveness of levofloxacin lactate across multiple infection types. Clinical efficacy rates demonstrate 96.4 percent success for lower respiratory tract infections and 95.7 percent for urinary tract infections [22]. The compound has proven effective against community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, acute sinusitis, skin and skin structure infections, and complicated urinary tract infections [11].

Global Impact and Market Penetration

Clinical Adoption and Patient Exposure

Since its launch in 1993, levofloxacin has been administered to more than 600 million patients worldwide [1]. This extensive clinical experience has established levofloxacin as one of the most widely prescribed antibiotics globally, demonstrating both its therapeutic value and safety profile across diverse patient populations [23].

Economic Impact

Levofloxacin has achieved remarkable commercial success, becoming a blockbuster drug with annual sales of approximately 3 billion dollars worldwide [1]. This market performance reflects not only its clinical efficacy but also its acceptance among healthcare providers as a reliable therapeutic option for serious bacterial infections [23].

Regulatory Recognition

The compound has received regulatory approval in numerous countries and healthcare systems, establishing its position as an essential medicine. The World Health Organization has included levofloxacin on its List of Essential Medicines, recognizing its fundamental importance in healthcare systems [2].

Data Tables

YearEventSignificance
1962Discovery of nalidixic acid (first quinolone)Foundation of quinolone class development
1985Levofloxacin patented by Daiichi SankyoBreakthrough in chiral fluoroquinolone development
1993Levofloxacin launched (Japan)First commercial availability of levofloxacin
1996FDA approval in United States (December 20)Global market entry and clinical validation
2000Widespread clinical adoptionEstablished therapeutic standard
2006Enhanced formulations and regulatory approvalsExpanded clinical applications and formulations
PropertyValue
Molecular FormulaC21H26FN3O7
Molecular Weight451.451 g/mol
CAS Number294662-18-3
Chemical Name(3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H- [24] [20]oxazino[2,3,4-ij]quinoline-6-carboxylic acid - 2-hydroxypropanoic acid (1:1)
Storage Temperature2-8°C
SolubilitypH-dependent (100 mg/mL at pH 0.6-5.8)
Optical ActivityLevorotatory (S-enantiomer)
StereochemistryDefined stereocenters: 1/1
AspectDescription
Antibacterial SpectrumBroad-spectrum against Gram-positive and Gram-negative bacteria
BioavailabilityNearly 100% oral bioavailability
Half-life6-8 hours in normal renal function
Clinical Efficacy Rate96.4% for respiratory infections, 95.7% for urinary infections
Market ImpactAnnual sales around 3 billion dollars worldwide
Therapeutic AdvantageTwice as potent as racemic ofloxacin
Global UsageAdministered to over 600 million patients since 1993
Safety ProfileSimilar to other fluoroquinolones with established tolerability

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

451.1755

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

294662-18-3

Wikipedia

Levofloxacin lactate

Dates

Last modified: 08-15-2023
1: Liu S, Rong M, Zhang H, Chen N, Pang F, Chen Z, Wang T, Yan J. In vivo Raman measurement of levofloxacin lactate in blood using a nanoparticle-coated optical fiber probe. Biomed Opt Express. 2016 Feb 8;7(3):810-5. doi: 10.1364/BOE.7.000810. eCollection 2016 Mar 1. PubMed PMID: 27231590; PubMed Central PMCID: PMC4866457.

Explore Compound Types